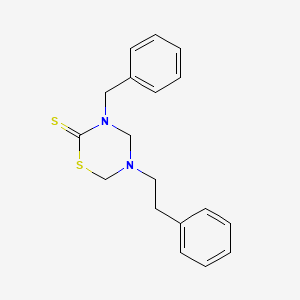

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione and similar compounds has been reported in the literature . The synthesis involves domino-reactions in water . The structure of the new derivatives is confirmed by NMR and ESI-MS spectra .Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Applications De Recherche Scientifique

Molecular Structure and Stability Analysis

The research into compounds similar to 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione focuses on understanding their molecular structure and stability. For instance, studies on 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione demonstrate the molecule's envelope conformation and the intramolecular hydrogen bonding that stabilizes it. These findings can inform the synthesis and application of related compounds in various fields, including materials science and pharmacology (Arfan, Tahir, Shah, & Iqbal, 2009).

Optoelectronic Applications

Another significant area of application is in the development of optoelectronic devices. A study on the use of 1,2,6-Thiadiazin-4-one-containing small molecules as electron donors in bulk heterojunction solar cells demonstrates the potential of thiadiazinane derivatives in improving the efficiency of organic solar cells. The addition of specific additives to the blend can significantly enhance performance by improving morphology and doubling hole mobility (Hermerschmidt et al., 2015).

Catalytic Applications

1,3,5-Tris(hydrogensulfato) Benzene, a compound utilized in synthesizing derivatives, showcases the potential of thiadiazinane-related structures in catalysis. The efficient synthesis of complex molecules through condensation reactions highlights their utility in creating eco-friendly catalysts for organic synthesis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Pharmaceutical Research

In pharmaceutical research, the structural analogs of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione are explored for their biological activities. For example, new benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Such studies indicate the potential of thiadiazinane derivatives in developing new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).

Material Science

Thiadiazinane derivatives are also significant in material science, particularly in the development of new materials with specific optical and electrochemical properties. Research on molecular organization in lipid bilayers containing bioactive compounds from the thiadiazinane group sheds light on their interactions with biological membranes, which is crucial for drug delivery systems and the design of bioactive materials (Kluczyk et al., 2016).

Orientations Futures

The future directions for research on 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione could include further studies to optimize its structure, detect its bio-targets and in vivo activity . It could also include exploring its potential for drug development, catalyst, and its applications in various fields such as medicine, materials science, and environmental studies.

Propriétés

IUPAC Name |

3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBLFQOONPXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)